

Nystatin Protocol for Preventing Fungal Contamination in Cell Culture

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Compound of Interest

Compound Name: Nystatin

Cat. No.: B10754188

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent challenge in cell culture, capable of compromising experimental results and leading to the loss of valuable cell lines. **Nystatin**, a polyene antifungal antibiotic derived from *Streptomyces noursei*, is a widely used agent for the prevention and control of fungal, yeast, and mold contamination in eukaryotic cell cultures. Its selective toxicity towards fungi, coupled with relatively lower cytotoxicity to mammalian cells compared to other antifungals like Amphotericin B, makes it a valuable tool in maintaining aseptic cell culture conditions.[1] These application notes provide a comprehensive overview of the **nystatin** protocol, including its mechanism of action, recommended working concentrations, and detailed protocols for its use.

Mechanism of Action

Nystatin exerts its antifungal effect by preferentially binding to ergosterol, a major sterol component of fungal cell membranes.[2] This binding leads to the formation of pores or channels in the fungal membrane, altering its permeability. The disruption of the membrane integrity results in the leakage of essential intracellular components, such as potassium ions, leading to fungal cell death.[3] Mammalian cells are less susceptible to **nystatin**'s effects because their membranes contain cholesterol instead of ergosterol, although at high concentrations, **nystatin** can interact with cholesterol, leading to cytotoxicity.

In addition to its direct antifungal activity, **nystatin** is also utilized in cell biology research as an inhibitor of the lipid raft-caveolae endocytosis pathway. By sequestering cholesterol in the plasma membrane, **nystatin** disrupts the structure and function of these microdomains, which are involved in various cellular processes, including signal transduction and endocytosis.

Data Presentation

Nystatin Antifungal Activity

The minimum inhibitory concentration (MIC) of **nystatin** varies depending on the fungal species. The following table summarizes the MIC values for some common fungal contaminants.

Fungal Species	MIC Range (µg/mL)	Notes
Candida albicans	0.625 - 1.25	Visual read-out of growth inhibition.[4]
Candida glabrata	0.625	Visual read-out of growth inhibition.[4]
Candida tropicalis	0.625	Visual read-out of growth inhibition.[4]
Candida parapsilosis	1.25	Visual read-out of growth inhibition.[4]
Candida krusei	4.0 - 8.0	Median MICs.[4]
Aspergillus spp.	2.0 - >16	
Penicillium discolor	-	Nystatin caused influx of fluorescent probes, indicating membrane permeabilization.[5]
Most sensitive fungi	1.56 - 6.25	General reported range.[2]

Nystatin Cytotoxicity

The cytotoxic effects of **nystatin** on mammalian cells are concentration-dependent. It is generally considered less toxic than Amphotericin B.[1] The following table presents available

data on the cytotoxicity of **nystatin** in mammalian cell lines.

Cell Line	IC50 Value (µg/mL)	Notes
HaCaT (Human Keratinocyte)	50.82	
B82 (Mouse)	More resistant than RAG cells	Qualitative assessment.[6]
B1 (Hamster)	More resistant than RAG cells	Qualitative assessment.[6]
RAG (Mouse)	More sensitive than B82 and B1 cells	Qualitative assessment.[6]

Experimental Protocols

Preparation of Nystatin Stock Solution

Materials:

- **Nystatin** powder (handle with care, as it is light-sensitive)
- Dimethyl sulfoxide (DMSO)
- Sterile, light-protected microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- In a sterile biosafety cabinet, weigh out the desired amount of **nystatin** powder.
- Dissolve the **nystatin** powder in 100% DMSO to achieve a stock solution concentration of 25 mg/mL.[7]
- Vortex the solution for approximately 30 seconds to ensure it is fully dissolved.[7] The solution should be a clear, bright yellow.[2]
- Aliquot the stock solution into sterile, light-protected tubes.

- Store the aliquots at -20°C. The stock solution is stable for several months when stored properly. Make the **nystatin**-DMSO stock fresh daily for optimal results.^[7]

Protocol for Prevention of Fungal Contamination

Materials:

- **Nystatin** stock solution (25 mg/mL in DMSO)
- Complete cell culture medium

Protocol:

- Thaw an aliquot of the **nystatin** stock solution.
- Aseptically add the **nystatin** stock solution to the complete cell culture medium to achieve a final working concentration. A typical working concentration ranges from 50 to 100 units/mL. ^[8] For example, to achieve a concentration of 100 U/mL in 500 mL of medium, add 20 µL of a 25 mg/mL stock solution (assuming a potency of approximately 5000 units/mg).
- Mix the medium thoroughly by gentle inversion.
- Use the **nystatin**-containing medium for routine cell culture.
- **Nystatin** is stable in cell culture medium for up to 3 days at 37°C.^[1] Therefore, it is recommended to change the medium every 2-3 days.

Protocol for Elimination of Fungal Contamination

This protocol is intended for irreplaceable cultures where discarding the contaminated culture is not an option. Success is not guaranteed, and it is crucial to first determine the sensitivity of the cells to **nystatin**.

Phase 1: Isolate and Assess

- Immediately isolate the contaminated culture flask or plate to prevent cross-contamination.

- Handle all contaminated materials in a separate biosafety cabinet if possible, or at the end of the workday, followed by a thorough decontamination of the cabinet.
- Observe the contamination under a microscope to confirm the presence of fungi (hyphae or yeast-like budding).
- It is advisable to test a small aliquot of the cells for their tolerance to a range of **nystatin** concentrations to determine the maximum non-toxic dose.

Phase 2: Treatment

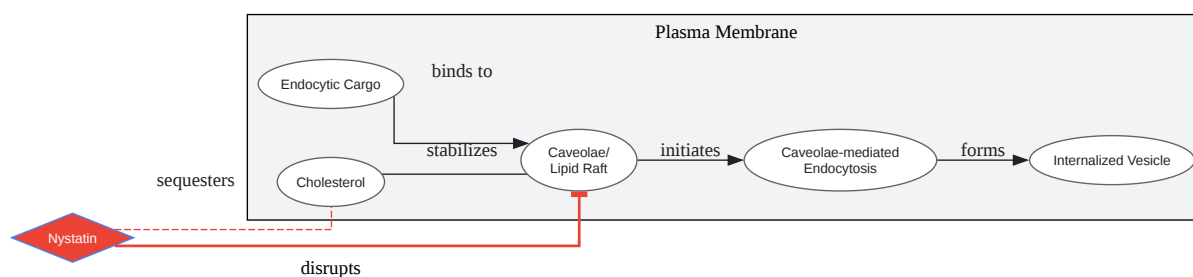
- Prepare complete cell culture medium containing a higher concentration of **nystatin**, typically between 100-250 units/mL.[\[9\]](#)
- Remove the contaminated medium from the cell culture.
- Gently wash the cell monolayer two to three times with sterile phosphate-buffered saline (PBS) to remove as much of the fungi and spores as possible.
- Add the pre-warmed, **nystatin**-containing treatment medium to the culture.
- Incubate the culture under standard conditions.
- Change the treatment medium every 24-48 hours, repeating the PBS washing steps each time.
- Continue the treatment for a minimum of 3-5 passages.

Phase 3: Post-Treatment Monitoring

- After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eradicated.
- Visually inspect the cultures daily for any signs of recurring fungal growth.
- It is also recommended to plate a sample of the culture medium on a fungal growth medium (e.g., Sabouraud dextrose agar) and incubate for several days to confirm the absence of fungal colonies.

Visualizations

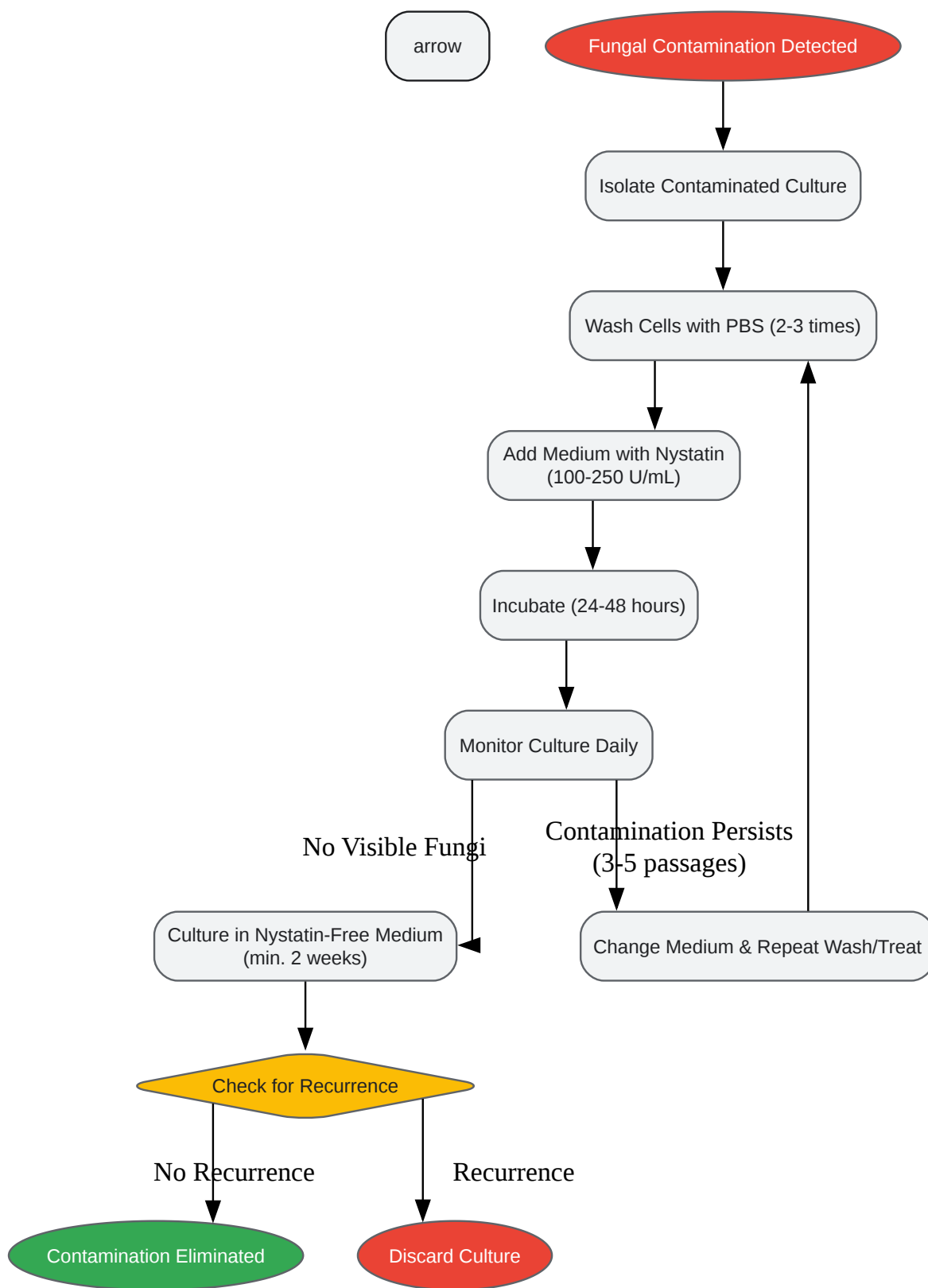
Signaling Pathway: Nystatin's Effect on Caveolae/Lipid Raft Endocytosis



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Caption: **Nystatin** disrupts caveolae/lipid raft-mediated endocytosis by sequestering cholesterol.

Experimental Workflow: Fungal Contamination Elimination



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Caption: Workflow for the elimination of fungal contamination in cell culture using **nystatin**.

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